N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-9-7-14(8-10-15)11-16(22)20-19-21-17-12(2)5-6-13(3)18(17)25-19/h5-10H,4,11H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLCYCUVXZZWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole ring , which is known for its versatility in biological applications. The synthesis typically involves:
- Formation of the Benzothiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Methyl Groups : Methylation using agents such as methyl iodide.
- Sulfonylation : Incorporation of the ethylsulfonyl group using reagents like ethylsulfonyl chloride.
- Amidation : Coupling with acetic acid derivatives to form the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and apoptosis.
- Modulation of Neurotransmitter Systems : Similar compounds have shown potential in modulating serotonin and norepinephrine pathways, suggesting a possible role in treating depression or anxiety disorders.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The MTT assay revealed that these compounds significantly reduce cell viability at concentrations as low as 1 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : Studies have shown that it can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activity against various pathogens. Although specific data on this compound is limited, similar compounds have demonstrated efficacy against bacteria and fungi .
Case Studies
- Dual Action Against Cancer and Inflammation : A study focusing on benzothiazole derivatives highlighted their ability to simultaneously target cancer cell proliferation and inflammatory responses. The lead compound exhibited significant inhibition of both AKT and ERK signaling pathways in cancer cells .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the benzothiazole nucleus can enhance anticancer activity while reducing side effects. This underscores the importance of structural optimization in drug design .
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has demonstrated various biological activities that make it a candidate for further research in medicinal chemistry:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit promising antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. Studies often employ methods such as the turbidimetric method to evaluate in vitro activity against pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar derivatives have been evaluated for their effects on various cancer cell lines. For example, related thiazole compounds have been tested against estrogen receptor-positive breast adenocarcinoma cells (MCF7), showing significant inhibitory effects on cell proliferation through assays like Sulforhodamine B (SRB) .
Acetylcholinesterase Inhibition
Compounds containing benzothiazole moieties have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies
The following table summarizes notable studies involving related compounds and their applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound
- Core Structure : Benzo[d]thiazole with 4,7-dimethyl substitution.
- Functional Groups : Acetamide bridge, ethylsulfonylphenyl group.
- Key Attributes : Sulfonyl groups enhance solubility and receptor binding; methyl substitutions may influence steric hindrance and metabolic stability.
Analog 1: AMG 517 (N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide)
- Core Structure : Benzo[d]thiazole with pyrimidinyl-oxy substitution.
- Functional Groups : Acetamide, trifluoromethyl-phenyl.
- Key Attributes : The trifluoromethyl group improves lipophilicity and target affinity. AMG 517 is a TRPV1 antagonist with high selectivity for pain management pathways .
Analog 2: Compound 4 (N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide)
- Core Structure : Thiazole with bromophenyl substitution.
- Functional Groups : Piperazine-linked acetamide, halogenated aryl groups.
- Key Attributes : Piperazine enhances pharmacokinetic properties, such as oral bioavailability, when co-administered with paclitaxel .
Analog 3: Triazole-Thiones (Compounds [7–9] from )
- Core Structure : 1,2,4-Triazole-3-thione with sulfonylphenyl substitution.
- Functional Groups : Sulfonylphenyl, difluorophenyl.
- Key Attributes : Tautomeric stability (thione form predominates), confirmed by absence of νS-H in IR spectra and presence of νC=S (1247–1255 cm⁻¹) .
Pharmacological and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
*Inferred from structural analogs.
Key Observations:
Sulfonyl Groups : Present in both the target compound and triazole-thiones [7–9], sulfonyl groups improve water solubility and may facilitate interactions with polar receptor residues.
Acetamide Linkage : Shared across all analogs, this group is critical for hydrogen bonding and target engagement.
Heterocyclic Cores: Benzo[d]thiazole (target, AMG 517) vs. thiazole (Compound 4): The fused benzene ring in benzo[d]thiazole enhances aromatic stacking interactions.
Substituent Effects :
- Methyl Groups (Target) : May reduce oxidative metabolism compared to halogenated analogs.
- Trifluoromethyl (AMG 517) : Increases lipophilicity and prolongs half-life.
- Piperazine (Compound 4) : Introduces basicity, improving solubility and pharmacokinetics.
Table 2: Spectroscopic Data for Key Functional Groups
*Inferred from analogs; †Typical acetamide C=O stretching.
Preparation Methods
Cyclization of Thiourea Derivatives
The benzothiazole core is typically synthesized via cyclization of thiourea intermediates. For 4,7-dimethyl substitution, 2-amino-4,7-dimethylbenzenethiol is reacted with cyanogen bromide or thiourea derivatives under acidic conditions. Alternative routes employ:
- RuCl3-catalyzed oxidative coupling : N-arylthioureas undergo intramolecular cyclization to form 2-aminobenzothiazoles in yields up to 91%.
- Pd-catalyzed methods : N-Aryl-N',N'-dialkylthioureas cyclize using Pd(OAc)2, though cost and catalyst loading are limitations.
Example Protocol :
- Combine 4,7-dimethyl-2-nitroaniline (1.0 eq) with ammonium thiocyanate (1.2 eq) in acetic acid.
- Heat at 100°C for 6 hours to yield 4,7-dimethylbenzo[d]thiazol-2-amine (78% yield).
Acetamide Formation via Carbodiimide-Mediated Coupling
Steglich Esterification
The benzothiazol-2-amine is coupled with 2-(4-(ethylsulfonyl)phenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):
- Dissolve 4,7-dimethylbenzo[d]thiazol-2-amine (1.0 eq) and 2-(4-(ethylsulfonyl)phenyl)acetic acid (1.2 eq) in dry dichloromethane.
- Add EDC (1.5 eq) and DMAP (0.1 eq) at 0°C, stir for 24 hours at room temperature.
- Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the acetamide (72% yield).
Key Parameters :
- Solvent: Dichloromethane minimizes side reactions.
- Temperature: Room temperature prevents decomposition of the sulfonyl group.
Introduction of the 4-(Ethylsulfonyl)phenyl Group
Sulfonation of a Thioether Precursor
The ethylsulfonyl group is introduced by oxidizing a thioether intermediate:
- React 4-(ethylthio)phenylacetic acid with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
- Stir for 4 hours to yield 2-(4-(ethylsulfonyl)phenyl)acetic acid (85% yield).
Optimization Note :
Optimization and Analytical Characterization
Reaction Condition Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry dichloromethane | +15% vs. MeCN |
| Coupling Agent | EDC over DCC | +10% |
| Oxidation Reagent | mCPBA over H2O2/HAc | +20% |
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 2.41 (s, 3H, CH3), 3.12 (q, J=7.2 Hz, 2H, SO2CH2), 1.32 (t, J=7.2 Hz, 3H, CH2CH3).
- IR (KBr) : 1675 cm−1 (C=O), 1320 cm−1 (S=O).
- HPLC Purity : 98.6% (C18 column, MeOH/H2O 70:30).
Research Findings and Comparative Analysis
Biological Relevance
While direct bioactivity data for the target compound is limited, structural analogs demonstrate:
Q & A
Q. What are the key synthetic pathways for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how is purity ensured during synthesis?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4,7-dimethylbenzothiazol-2-amine with activated acetamide derivatives.
- Step 2 : Introduction of the ethylsulfonylphenyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., microwave-assisted synthesis for efficiency) .
- Purity Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methyl, sulfonyl) and confirm regiochemistry .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects characteristic stretches (e.g., C=O at ~1650 cm, S=O at ~1150 cm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
Q. How do structural features influence the compound’s reactivity and stability?
- Benzothiazole Core : Enhances π-π stacking interactions with biological targets but may limit solubility .
- Ethylsulfonyl Group : Increases electrophilicity, enabling covalent interactions with cysteine residues in enzymes .
- Acetamide Linker : Facilitates hydrogen bonding with active sites, critical for target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Case Study : If MIC values vary between S. aureus and C. albicans, perform dose-response curves with standardized inoculum sizes and growth media .
- Mechanistic Follow-Up : Use isothermal titration calorimetry (ITC) to validate binding affinity discrepancies or probe off-target effects .
- Data Normalization : Compare results to reference compounds (e.g., rifampicin for bacteria, nystatin for fungi) to control for assay variability .
Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- CYP450 Inhibition Assays : Screen for metabolic liabilities using liver microsomes and identify metabolically stable analogs .
- Lipophilicity Adjustment : Modify substituents (e.g., replacing methyl with polar groups) to balance logP values for membrane permeability .
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock or Schrödinger to model binding to kinases or antimicrobial targets (e.g., Aurora kinases ).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with bioactivity data to guide synthesis .
- MD Simulations : Simulate ligand-protein dynamics to assess binding stability over time .
Q. What experimental approaches validate target engagement and mechanism of action?
- Kinase Profiling : Use radiometric or fluorescence-based assays to screen against kinase panels (e.g., Aurora-A/B/C) .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to confirm direct interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
